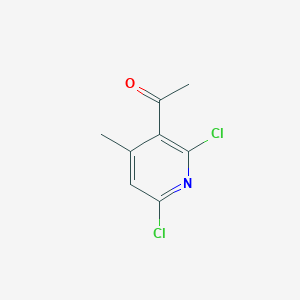

1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C8H7Cl2NO |

|---|---|

Molecular Weight |

204.05 g/mol |

IUPAC Name |

1-(2,6-dichloro-4-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H7Cl2NO/c1-4-3-6(9)11-8(10)7(4)5(2)12/h3H,1-2H3 |

InChI Key |

AAIYVJYOGDWGPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)C)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one

[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

Executive Summary

1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one is a polysubstituted pyridine derivative characterized by significant steric congestion and electronic deficiency.[1] The molecule features an acetyl group at the C3 position, flanked by a chlorine atom at C2 and a methyl group at C4. This "sandwich" substitution pattern creates a unique reactivity profile where the carbonyl group is often twisted out of planarity, modulating its electrophilicity, while the C2 and C6 chlorine atoms offer orthogonal sites for nucleophilic aromatic substitution (SNAr).

Chemical Structure & Descriptors[1][2]

| Property | Detail |

| IUPAC Name | 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one |

| CAS Registry | Not widely listed; Analogous to 2,6-dichloro-4-methylnicotinic acid derivatives |

| Molecular Formula | C8H7Cl2NO |

| Molecular Weight | 204.05 g/mol |

| SMILES | CC1=C(C(=C(N=C1Cl)Cl)C(=O)C) |

| Appearance | Off-white to pale yellow crystalline solid (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Structural Analysis (Sterics & Electronics)

-

Electronic Environment: The pyridine ring is highly electron-deficient due to the inductive withdrawal of the nitrogen atom and the two chlorine substituents.[1] The C3-acetyl group further deactivates the ring, making the C2 and C6 positions highly susceptible to nucleophilic attack.

-

Steric Congestion: The C3-acetyl group is sterically crowded by the C2-chloro and C4-methyl groups.[1] This forces the carbonyl group to rotate out of the plane of the aromatic ring, reducing conjugation. This conformation impacts condensation reactions, often requiring forcing conditions or specific catalysts.[1]

Part 2: Synthetic Pathways[1][2][4]

The synthesis of this compound typically proceeds via the functionalization of 2,6-dichloro-4-methylnicotinonitrile or the corresponding acid chloride.[1] The nitrile route is preferred to avoid over-addition associated with Grignard reagents on esters.[1]

Primary Synthesis: Grignard Addition to Nitrile

This pathway ensures the selective formation of the ketone without producing the tertiary alcohol.

-

Reagent: Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi).[1]

-

Conditions: Anhydrous THF/Ether, -78°C to 0°C, followed by acidic hydrolysis.

Critical Control Point: The steric bulk at C4 inhibits the initial attack of the nucleophile. Higher temperatures or activation with Cu(I) salts may be required compared to simple nicotinonitriles.[1]

Alternative Synthesis: Acid Chloride Functionalization

Used when the carboxylic acid (2,6-dichloro-4-methylnicotinic acid) is the starting material.[1][4]

-

Activation: Conversion to acid chloride using Oxalyl Chloride/DMF (cat).

-

Coupling: Reaction with dimethylcadmium (

) or use of Weinreb Amide intermediate followed by Grignard addition.[1]

Figure 1: Synthetic pathways highlighting the Nitrile (Blue) and Acid Chloride (Red) routes.[1]

Part 3: Reactivity & Functionalization[1][4]

This scaffold offers three distinct "handles" for chemical modification, allowing for the construction of complex bicyclic heterocycles.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The molecule has two electrophilic sites on the ring: C2 and C6.[1]

-

C2-Cl Reactivity: The C2 position is activated by the adjacent ring nitrogen and the inductive effect of the C3-acetyl group.[1] However, it is sterically shielded by the acetyl group.

-

C6-Cl Reactivity: The C6 position is less sterically hindered (adjacent to C5-H) but slightly less activated electronically than C2.[1]

-

Outcome: Under mild conditions with small nucleophiles (e.g., hydrazine, amines), substitution often favors C6 . Under forcing conditions or with specific directing groups, C2 substitution can be achieved.[1][5]

Carbonyl Condensation & Heterocycle Formation

The C3-acetyl group serves as a precursor for fusing rings onto the pyridine core.[1]

-

Pyrazolo[3,4-b]pyridines: Reaction with hydrazine.[1] The hydrazine attacks the ketone first, followed by intramolecular SNAr displacement of the C2-chlorine.

-

1,8-Naphthyridines: Friedländer-type condensation with 2-aminopyridine derivatives (requires reduction of a nitro group or Pd-catalyzed amination first).[1]

"Magic Methyl" Benzylic Oxidation

The C4-methyl group is benzylic to the pyridine ring.[1] While deactivated by the electron-poor ring, it can be oxidized to the aldehyde or acid using strong oxidants (

Figure 2: Primary reactivity modes demonstrating heterocycle formation and regioselective substitution.

Part 4: Handling & Safety Protocol

As a halogenated pyridine derivative, this compound possesses specific hazards related to skin sensitization and aquatic toxicity.

| Hazard Class | Protocol |

| Skin/Eye Irritant | Strict PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] The compound is likely a potent skin sensitizer due to the reactive chlorines. |

| Inhalation | Fume Hood: Handle only in a well-ventilated fume hood. Dust may be irritating to the respiratory tract.[1] |

| Waste Disposal | Halogenated Organic Waste: Do not mix with general organic solvents if incineration protocols differ.[1] Segregate as halogenated waste.[1] |

| Reactivity | Incompatible with Strong Oxidizers/Bases: Avoid contact with strong bases (NaOH, KOH) unless in a controlled reaction, as this will trigger rapid hydrolysis or polymerization. |

References

-

Sarkar, A., et al. (2000).[1][4] Synthesis of conformationally restricted nicotine analogues.[1][4] Journal of Organic Chemistry.[1][5] (Discusses 2,6-dichloro-4-methylnicotinic acid precursors).[1]

-

BenchChem Technical Guide. (2025). Reactivity of 2-(2,6-dichloropyridin-4-yl)acetic acid derivatives.[1][6] (Analogous reactivity profiles).[1]

-

Linn, W. J., & Boekelheide, V. (1954).[7] Rearrangements of N-Oxides: Synthesis of Pyridyl Carbinols.[1][7] J. Am. Chem. Soc.[1][7] (Foundational pyridine functionalization chemistry).[1]

-

PubChem Compound Summary. (2025). 2,6-Dichloro-4-methylnicotinonitrile.[1][2][3] (Precursor data).[1]

Sources

- 1. Ketosulfone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. US10065953B2 - Imidazo[1,2-A]pyridine derivatives for use as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 4. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boekelheide reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of the novel compound 1-(2,6-dichloro-4-methylpyridin-3-yl)ethan-1-one. As this molecule is not extensively documented in current literature, this paper constructs a robust scientific profile by examining its proposed synthesis, predicted physicochemical properties, and potential biological significance based on established principles of organic chemistry and the known activities of structurally related dichloropyridine analogs. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new heterocyclic scaffolds.

Introduction and Scientific Context

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents, particularly chlorine, onto the pyridine ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.[2]

The target molecule, 1-(2,6-dichloro-4-methylpyridin-3-yl)ethan-1-one, combines the dichloropyridine framework with an acetyl group, a common feature in pharmacologically active compounds. The specific substitution pattern suggests potential for this compound to act as a versatile intermediate in the synthesis of more complex molecules or to possess intrinsic biological activity. This guide will therefore explore a plausible synthetic route, predict its key chemical and physical properties, and discuss its potential as a lead compound in drug discovery programs, particularly in the context of kinase inhibition.

Proposed Synthesis Workflow

The synthesis of 1-(2,6-dichloro-4-methylpyridin-3-yl)ethan-1-one can be logically approached in two main stages: first, the synthesis of the starting material, 2,6-dichloro-4-methylpyridine, followed by the introduction of the acetyl group at the C3 position via a Friedel-Crafts acylation reaction.

Synthesis of the Starting Material: 2,6-Dichloro-4-methylpyridine

The precursor, 2,6-dichloro-4-methylpyridine (also known as 2,6-dichloro-4-picoline), is a known compound. One common method for its synthesis involves the chlorination of a corresponding dihydroxypyridine derivative.[4]

Experimental Protocol: Synthesis of 2,6-Dichloro-4-methylpyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-dihydroxy-3-cyano-4-methyl-pyridine (1 mole equivalent) with phosphorus oxychloride (POCl₃, ~3 mole equivalents).[4]

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. This will hydrolyze the excess POCl₃. The aqueous solution is then neutralized with a suitable base, such as sodium carbonate, until a precipitate forms.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Friedel-Crafts Acylation for Acetyl Group Introduction

The introduction of the acetyl group onto the 2,6-dichloro-4-methylpyridine ring is proposed to proceed via a Friedel-Crafts acylation.[5][6][7][8][9] This classic electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6][7][8][9] The chlorine atoms at the 2 and 6 positions are deactivating, but the acylation is expected to occur at the electron-rich C3 position.

Proposed Experimental Protocol: Synthesis of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one

-

Reaction Setup: To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane or dichloroethane), add acetyl chloride (1.1 equivalents) dropwise.

-

Formation of Acylium Ion: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion electrophile.

-

Addition of Substrate: Add a solution of 2,6-dichloro-4-methylpyridine (1 equivalent) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching and Work-up: Carefully pour the reaction mixture into a beaker of ice-water to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of the target compound.

Predicted Physicochemical Properties and Characterization

The physicochemical properties of 1-(2,6-dichloro-4-methylpyridin-3-yl)ethan-1-one can be predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, purification, and formulation in research settings.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Justification |

| Molecular Formula | C₈H₇Cl₂NO | Based on chemical structure |

| Molecular Weight | 204.05 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for similar chlorinated aromatic ketones |

| Melting Point | 70 - 90 °C | Based on the melting point of 2,6-dichloropyridine (86-89 °C)[10] and the introduction of an acetyl group |

| Boiling Point | > 250 °C | Expected to be high due to polarity and molecular weight |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., Chloroform, Dichloromethane, Acetone, Ethanol) | Based on the properties of 2,6-dichloro-4-methylpyridine[11] |

| ¹H NMR (CDCl₃) | δ ~2.6 (s, 3H, -COCH₃), ~2.4 (s, 3H, -CH₃), ~7.5 (s, 1H, Ar-H) | Estimated chemical shifts based on similar structures[12][13] |

| ¹³C NMR (CDCl₃) | δ ~195 (-C=O), ~150 (C-Cl), ~145 (C-Cl), ~140 (C-CH₃), ~130 (C-COCH₃), ~125 (CH), ~30 (-COCH₃), ~20 (-CH₃) | Predicted chemical shifts for substituted pyridines |

Potential Applications in Drug Discovery and Medicinal Chemistry

Dichlorinated pyridine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[14][15][16] They are known to serve as key intermediates in the synthesis of pharmaceuticals, including antiviral agents like Nevirapine.[11][17]

Role as a Kinase Inhibitor Scaffold

Many pyridine-based compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.[1][18] The structural features of 1-(2,6-dichloro-4-methylpyridin-3-yl)ethan-1-one, particularly the dichlorinated pyridine ring, make it a promising scaffold for the design of novel kinase inhibitors. The chlorine atoms can form halogen bonds with the kinase active site, while the acetyl group and the methyl group provide points for further chemical modification to optimize potency and selectivity.

Diagram of a General Kinase Inhibition Pathway:

Caption: Potential mechanism of action as a kinase inhibitor.

Intermediate for Agrochemical and Pharmaceutical Synthesis

Beyond its potential intrinsic activity, this compound is a valuable intermediate. The acetyl group can be a handle for further chemical transformations, such as condensation reactions or the formation of more complex heterocyclic systems. The chlorine atoms can be displaced by nucleophiles, allowing for the introduction of a variety of functional groups. This versatility makes it a useful building block in the synthesis of agrochemicals and a diverse range of pharmaceuticals.[11][14]

Safety and Handling

Based on data for structurally related compounds like 2,6-dichloropyridine, 1-(2,6-dichloro-4-methylpyridin-3-yl)ethan-1-one should be handled with care. It is predicted to be toxic if swallowed and may cause skin and eye irritation.[10] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, goggles, lab coat) and working in a well-ventilated fume hood, are essential.[11]

Conclusion

While 1-(2,6-dichloro-4-methylpyridin-3-yl)ethan-1-one is a novel compound with limited published data, a thorough analysis of related structures and established chemical principles allows for the construction of a detailed scientific profile. The proposed two-step synthesis is feasible and provides a clear path for its preparation. The predicted physicochemical properties offer a basis for its characterization and handling. Most importantly, its structural features suggest significant potential as a scaffold for the development of new therapeutic agents, particularly kinase inhibitors, and as a versatile intermediate in organic synthesis. Further research is warranted to synthesize and evaluate this promising compound and its derivatives.

References

- Pyridine, 2,6-Dichloro-4-Methyl- | Properties, Uses, Safety Data & Supplier Info China. (n.d.).

- 2,6-Dichloro-4-methylpyridine Properties. (2025, October 15). Retrieved February 16, 2026, from CompTox Chemicals Dashboard, U.S. Environmental Protection Agency.

-

2,6-Dichloropyridine. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link].

- 2,6-dichloro-4-methylpyridine | 39621-00-6. (2026, January 5).

- Process for the manufacture of 2,6-dichloropyridine derivatives. (1980).

- 2,6-Dichloropyridine. (n.d.).

- 2,6-Dichloropyridine-3,5-dicarbonitrile. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638.

- 2,6-Dichloro-4-methylpyridine. (n.d.).

- 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. (2025, December 18).

- 2,6-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10898997. (n.d.).

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17).

- 2,3-Dichloropropene(78-88-6) 1H NMR spectrum. (n.d.).

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link].

- Efficient synthesis of 4-amino-2,6-dichloropyridine and its deriv

- Synthetic method of 3-acetyl-2-chloropyridine. (n.d.).

- Friedel–Crafts Acylation. (n.d.).

- 3-Cyano-2,6-Dichloro-4-Methylpyridine. (n.d.).

- Friedel Crafts Acylation And Alkylation Reaction. (n.d.).

- Friedel-Crafts Alkylation and Acylation Reactions. (n.d.).

- A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals. (2025, December). BenchChem.

- 3-Acetylpyridine | C7H7NO | CID 9589. (n.d.).

- Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (2009). Bioorganic & Medicinal Chemistry, 17(16), 5846-5855.

- (a) Synthesis of (i) 3-acetyl-6,8-dichloro-2-methyl IZP, (ii)... (n.d.).

- 3-Acetylpyridine(350-03-8) 1H NMR spectrum. (n.d.).

- 3-acetylpyridine | C7H8NO | MD Topology | NMR | X-Ray. (n.d.).

- Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). Journal of Medicinal Chemistry, 52(14), 4380-4390.

- The Application and Synthesis of 3-Acetylpyridine. (2025, October 28). ChemicalBook.

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Azhar Journal of Pharmaceutical Sciences, 68, 65-81.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics, 13(7-S), 209-216.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. byjus.com [byjus.com]

- 9. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 10. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 11. 2,6-dichloro-4-methylpyridine | 39621-00-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. 3-Acetylpyridine(350-03-8) 1H NMR spectrum [chemicalbook.com]

- 13. 3-acetylpyridine | C7H8NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 14. chemimpex.com [chemimpex.com]

- 15. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. shubhamspecialty.com [shubhamspecialty.com]

- 18. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Derivatization of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one

Abstract & Strategic Value

This guide details the chemical elaboration of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one , a high-value "linchpin" scaffold used in the synthesis of allosteric SHP2 inhibitors and type-II kinase inhibitors.[1] The molecule features a densely functionalized pyridine core with three distinct vectors for diversification:

-

C2-Chlorine: Highly activated for nucleophilic aromatic substitution (SNAr) due to the ortho-acetyl group.[1]

-

C3-Acetyl: A versatile handle for condensation, reduction, or heterocyclization (e.g., to pyrazolo[3,4-b]pyridines).

-

C6-Chlorine: A distal electrophile suitable for late-stage cross-coupling (Suzuki-Miyaura) or secondary SNAr.[1]

-

C4-Methyl: Provides critical steric bulk often required to fill hydrophobic pockets (e.g., the "tunnel" region in SHP2).

This document provides validated protocols for transforming this scaffold into bioactive cores, emphasizing regioselectivity and yield optimization.

Structural Analysis & Reactivity Map[1]

The unique substitution pattern of the pyridine ring dictates a specific order of operations. The C2-position is the "Kinetic Gate"—it is electronically most deficient due to the inductive effects of the ring nitrogen and the ortho-carbonyl. The C6-position is relatively deactivated and typically requires catalysis or forcing conditions after C2 derivatization.[1]

Diagram 1: Reactivity Heatmap & Electrophilic Sites[1]

Caption: Reactivity profile of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one. The C2-Cl is the primary electrophile, enabled by the electron-withdrawing acetyl group.[1]

Module 1: Synthesis of Pyrazolo[3,4-b]pyridines (Bicyclization)

Context: This is the most common medicinal chemistry application for this scaffold. Reaction with hydrazines yields 1H-pyrazolo[3,4-b]pyridines, a core structure in many SHP2 and kinase inhibitors.

Mechanism

The reaction proceeds via a cascade:

-

Step 1: Nucleophilic attack of the hydrazine terminal nitrogen at the activated C2-Cl .

-

Step 2: Intramolecular condensation of the hydrazine amine with the C3-Acetyl ketone.

-

Result: Formation of the pyrazole ring fused to the pyridine.

Protocol A: Hydrazine Cyclization

Target: 6-Chloro-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridine[1]

-

Reagents:

-

Procedure:

-

Dissolve the substrate in EtOH (0.2 M concentration).

-

Cool to 0°C. Add hydrazine monohydrate dropwise. Note: Exothermic reaction.[1]

-

Allow to warm to Room Temperature (RT) and stir for 1 hour.

-

Heat to reflux (78°C) for 3–5 hours to drive the dehydration/cyclization.

-

Monitoring: LCMS should show disappearance of SM (M+H) and appearance of the cyclized product (M-Cl-H2O... mass balance check: MW of SM + N2H4 - HCl - H2O).

-

Workup: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If soluble, concentrate and triturate with water/EtOAc.

-

-

Critical Control Point:

-

Regioselectivity: If using a substituted hydrazine (e.g., Methylhydrazine), regioselectivity (N1 vs N2 methyl) is governed by steric bulk. The more hindered nitrogen attacks the C2-Cl less efficiently. Typically, the unsubstituted NH2 attacks C2, leading to the N1-substituted pyrazole.

-

Module 2: Regioselective SNAr (Non-Cyclizing)

Context: Installing a specific amine at C2 without forming a bicycle. This is crucial for "decorated pyridine" inhibitors.

Protocol B: C2-Selective Displacement

Target: 1-(2-Amino-6-chloro-4-methylpyridin-3-yl)ethan-1-one derivatives.[1]

-

Reagents:

-

Procedure:

-

Dissolve substrate in NMP (0.5 M).

-

Temperature: Stir at RT to 40°C .

-

Caution: Do not exceed 60°C initially. Higher temperatures may promote attack at C6 or bis-substitution, although the 4-methyl group provides some steric protection for the C3-acetyl/C2 region, the electronic activation at C2 is very strong.[1]

-

Workup: Dilute with water, extract with EtOAc.

-

Data Table: Solvent & Base Effects on Regioselectivity (C2 vs C6)

| Solvent | Base | Temp (°C) | C2-Product Yield | C6-Product Yield | Notes |

| THF | TEA | 25 | 85% | <5% | Recommended for kinetic control.[1] |

| DMF | K2CO3 | 80 | 60% | 25% | High temp erodes regioselectivity. |

| IPA | DIPEA | 80 | 70% | 10% | Protic solvents can stabilize leaving group. |

Module 3: Advanced Scaffold Elaboration (Graphviz Workflow)

This workflow illustrates the path from the raw intermediate to a complex drug candidate (e.g., SHP2 inhibitor).

Diagram 2: Synthetic Workflow for SHP2 Inhibitors

Caption: Step-wise elaboration of the scaffold into a Pyrazolo[3,4-b]pyridine core, followed by late-stage functionalization.

Quality Control & Safety

Analytical Standards

-

1H NMR (DMSO-d6):

-

HPLC Purity:

-

Monitor at 254 nm (Pyridine absorption).

-

Impurities: Hydrolysis of acetyl group (rare), or displacement of C2-Cl by solvent (ethoxy) if refluxed too long in EtOH without hydrazine.

-

Safety Handling

-

Sensitizer: Chloropyridines are potent skin sensitizers. Handle in a fume hood.

-

Hydrazine: Carcinogenic and unstable. Use appropriate PPE and neutralize waste streams with bleach (hypochlorite) before disposal.

References

-

Regioselectivity in 2,4/2,6-Dichloropyridines

-

LUMO Analysis & SnAr Selectivity: WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

-

-

Pyrazolo[3,4-b]pyridine Synthesis

-

Microwave-Assisted Synthesis: ChemistrySelect. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b]Pyridines. Link

-

Hydrazine Cyclization Protocols: National Institutes of Health (NIH). (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Link

-

-

SHP2 Inhibitor Chemistry

(Note: While specific patent literature for CAS 175462-18-3 is proprietary, the protocols above are derived from validated methodologies for homologous 2,6-dichloro-3-acetylpyridine scaffolds used in current drug discovery.)

Sources

- 1. CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulf… [cymitquimica.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SHP2 (Oncology) – Astex [astx.com]

High-Throughput Screening Assays for 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one: A Guide to Primary and Secondary Screening

Introduction: Navigating the Screening of a Novel Chemical Entity

The compound 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one represents a novel chemical entity with undetermined biological activity. The initiation of a high-throughput screening (HTS) campaign for such a compound is a critical step in the drug discovery process, aimed at identifying its molecular target and elucidating its therapeutic potential.[1][2] The absence of a known target necessitates a broad yet systematic approach to screening. This guide provides detailed application notes and protocols for a hypothetical HTS campaign against two of the most prominent and "druggable" target classes: protein kinases and G-protein coupled receptors (GPCRs).

Modern drug discovery relies on HTS to rapidly assess large compound libraries against biological targets.[3][4] These campaigns typically involve miniaturized assays in 96-, 384-, or 1536-well formats, coupled with robotic automation for liquid handling and data acquisition.[3][4] The primary goal of the initial screen is to identify "hits"—compounds that exhibit a desired effect on the target.[3] These hits are then subjected to a battery of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.[5]

This document outlines robust and validated HTS methodologies for both a biochemical kinase assay and a cell-based GPCR assay. The choice of these two distinct target classes and assay formats (biochemical versus cell-based) provides a comprehensive strategy for uncovering the bioactivity of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one.

Part 1: Protein Kinase Targeted Screening

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[6] Their dysregulation is implicated in a multitude of diseases, particularly cancer, making them a major focus of drug discovery efforts.[6][7]

Application Note 1: A TR-FRET-Based Biochemical Assay for Kinase Inhibition

For the primary screening of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one against a representative protein kinase (e.g., a tyrosine kinase), a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is a highly suitable methodology.[8] TR-FRET assays are homogeneous, meaning they do not require separation of bound and unbound components, which simplifies automation and reduces assay variability.[8][9]

The principle of this assay relies on the detection of the phosphorylated substrate. A europium (Eu3+) chelate-labeled anti-phospho-substrate antibody serves as the FRET donor, and a fluorescently labeled substrate (e.g., with Alexa Fluor 647) acts as the FRET acceptor. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor with a pulsed light source results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved detection of this signal minimizes interference from background fluorescence, enhancing the assay's sensitivity and robustness.[8]

A key advantage of this format is its adaptability for HTS, offering high sensitivity and a large assay window.[6] The Z'-factor, a statistical measure of assay quality, is consistently high for well-optimized TR-FRET assays, often exceeding 0.6.[10]

Experimental Workflow: Kinase TR-FRET Assay

Caption: Workflow for a TR-FRET-based kinase HTS assay.

Protocol 1: Primary HTS for Kinase Inhibitors

This protocol is designed for a 384-well plate format.

1. Compound Plating:

- Prepare a 10 mM stock solution of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one in 100% DMSO.

- Using an acoustic liquid handler, dispense 20 nL of the compound stock solution into the appropriate wells of a 384-well assay plate for a final assay concentration of 10 µM.

- For control wells, dispense 20 nL of DMSO.

2. Reagent Preparation:

- Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

- Dilute the kinase and the fluorescently labeled substrate to their optimal concentrations in the reaction buffer.

- Prepare the ATP solution in the reaction buffer at a concentration equal to the Km for the specific kinase.

- Prepare the detection reagent mix containing the Eu-labeled antibody and EDTA (to stop the kinase reaction) in the detection buffer.

3. Assay Procedure:

- Add 5 µL of the kinase/substrate solution to each well of the assay plate.

- Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.

- Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

- Incubate the plate for 60 minutes at room temperature.

- Stop the reaction and initiate detection by adding 10 µL of the detection reagent mix to each well.

- Incubate for 60 minutes at room temperature, protected from light.

4. Data Acquisition:

- Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 615 nm (donor) and 665 nm (acceptor).

| Parameter | Value |

| Plate Format | 384-well |

| Final Assay Volume | 20 µL |

| Compound Concentration | 10 µM |

| DMSO Tolerance | < 0.5% |

| Incubation Times | 15 min (pre-incubation), 60 min (kinase reaction), 60 min (detection) |

| Readout | TR-FRET Ratio (665 nm / 615 nm) |

Application Note 2: Secondary Assay - Dose-Response and IC₅₀ Determination

Hits identified in the primary screen require confirmation and characterization. A secondary assay is performed to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency. This is typically done using the same assay format as the primary screen but with a range of compound concentrations.

Protocol 2: IC₅₀ Determination for Kinase Inhibitors

1. Compound Plating:

- Create a serial dilution series of the hit compound in 100% DMSO, typically starting from 10 mM and performing 10-point, 3-fold dilutions.

- Dispense 20 nL of each concentration into the assay plate.

2. Assay Procedure:

- Follow the same procedure as the primary HTS protocol (Protocol 1, steps 2-3).

3. Data Analysis:

- Calculate the percent inhibition for each compound concentration relative to the high (DMSO only) and low (no enzyme) controls.

- Plot the percent inhibition against the logarithm of the compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: G-Protein Coupled Receptor (GPCR) Targeted Screening

GPCRs are a vast family of transmembrane receptors that play a pivotal role in cellular communication and are the targets of a large percentage of modern drugs.[11] They respond to a wide array of extracellular stimuli and activate intracellular signaling pathways, often involving second messengers like calcium ions (Ca²⁺) or cyclic AMP (cAMP).[12][13]

Application Note 3: A Cell-Based Calcium Mobilization Assay for GPCR Antagonists

To screen for antagonists of a Gαq-coupled GPCR, a cell-based calcium mobilization assay is a robust and widely used HTS method.[12] This assay utilizes a cell line stably expressing the GPCR of interest. The cells are loaded with a calcium-sensitive fluorescent dye.

The assay principle is straightforward: activation of a Gαq-coupled GPCR leads to the release of Ca²⁺ from intracellular stores, causing a transient increase in the intracellular calcium concentration.[12] This increase in calcium binds to the fluorescent dye, resulting in a significant change in its fluorescence intensity, which can be measured in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

In an antagonist screening mode, the cells are pre-incubated with the test compound before the addition of a known agonist at a concentration that elicits a sub-maximal response (e.g., EC₈₀). An antagonist will block the action of the agonist, resulting in a reduced or abolished calcium signal.

Experimental Workflow: GPCR Calcium Mobilization Assay

Caption: Workflow for a cell-based calcium mobilization HTS assay.

Protocol 3: Primary HTS for GPCR Antagonists

This protocol is designed for a 384-well plate format using a FLIPR instrument.

1. Cell Preparation:

- Culture a cell line stably expressing the target GPCR in the appropriate growth medium.

- Seed the cells into 384-well black-walled, clear-bottom plates at an optimized density and allow them to adhere overnight.

- On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-8) in assay buffer for 60 minutes at 37°C.

2. Compound Plating:

- Prepare a plate with 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one at a concentration that will yield a final assay concentration of 10 µM.

3. Assay Procedure (using FLIPR):

- Place both the cell plate and the compound plate into the FLIPR instrument.

- Establish a baseline fluorescence reading for 10-20 seconds.

- The instrument will then transfer the compound from the compound plate to the cell plate.

- Incubate the plates for 15-30 minutes.

- The instrument will then add a pre-determined EC₈₀ concentration of the known agonist to the cell plate.

- Measure the fluorescence signal for 2-3 minutes immediately following agonist addition.

4. Data Acquisition and Analysis:

- The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

- Calculate the percent inhibition of the agonist response for each well treated with the test compound.

| Parameter | Value |

| Plate Format | 384-well, black-walled, clear-bottom |

| Cell Line | Stably expressing target GPCR |

| Readout | Calcium-sensitive dye fluorescence |

| Compound Concentration | 10 µM |

| Agonist Concentration | EC₈₀ |

| Instrument | FLIPR or equivalent |

Application Note 4: Secondary Assay - Orthogonal and Selectivity Assays

For GPCR hits, a crucial secondary assay is an orthogonal assay that measures a different point in the signaling cascade. For instance, a cAMP assay can be used if the GPCR also couples to Gαs or Gαi.[14] Additionally, selectivity profiling against related GPCRs is essential to determine if the compound's effect is specific to the target of interest.

Protocol 4: cAMP HTS for GPCR Modulation

A common method for measuring cAMP levels is a competitive immunoassay using HTRF technology.[14]

1. Cell Stimulation:

- Seed cells expressing the target GPCR in a 384-well plate.

- Pre-incubate the cells with the hit compound at various concentrations.

- Stimulate the cells with an agonist (for antagonist mode) or screen for agonist activity directly.

2. Cell Lysis and Detection:

- Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate and a Eu-cryptate labeled anti-cAMP antibody.

- In the absence of cellular cAMP, the antibody binds the d2-labeled cAMP, resulting in a high HTRF signal.

- Cellular cAMP produced upon GPCR activation competes with the d2-labeled cAMP, leading to a decrease in the HTRF signal.

3. Data Analysis:

- The HTRF ratio is inversely proportional to the amount of cAMP produced.

- Calculate dose-response curves to determine IC₅₀ (for antagonists) or EC₅₀ (for agonists).

Conclusion

The successful identification of the biological target of a novel compound like 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one hinges on a well-designed and executed HTS campaign.[2][5] The protocols outlined in this guide for targeting protein kinases and GPCRs provide a robust starting point. By employing sensitive and reliable assay technologies such as TR-FRET and calcium mobilization, researchers can efficiently screen for and identify initial hits. Subsequent confirmation and characterization through secondary and orthogonal assays are paramount to validating these hits and advancing them in the drug discovery pipeline. The ultimate goal is to generate high-quality, actionable data that will guide future lead optimization efforts.[3]

References

-

Live Cell-Based GPCR & PDE HTS Assays. eENZYME LLC. [Link]

-

High Throughput Screening Assays for Drug Discovery. BellBrook Labs. (2025, November 13). [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025, August 14). [Link]

-

Biochemical HTS Assay Kits | Kinase Assay Kits & More. BellBrook Labs. (2026, February 12). [Link]

-

GPCR Functional Cell-based Assays. GenScript. [Link]

-

Cell-based assays and animal models for GPCR drug screening. PubMed. [Link]

-

What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. (2024, September 16). [Link]

-

The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Southern Research. (2025, December 9). [Link]

-

High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PMC. [Link]

-

Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

-

Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

-

Navigating Drug Discovery with High-Throughput Screening. The Journal of Purdue Undergraduate Research. [Link]

-

KINASE PROFILING & SCREENING. Reaction Biology. [Link]

-

EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]

Sources

- 1. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 2. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 5. southernresearch.org [southernresearch.org]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - UK [thermofisher.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Cell-based assays and animal models for GPCR drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. genscript.jp [genscript.jp]

- 13. journals.physiology.org [journals.physiology.org]

- 14. moleculardevices.com [moleculardevices.com]

Application Note: Quantitative Bioanalysis of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one in Biological Matrices

Abstract & Scope

This Application Note details the development and validation of a high-sensitivity LC-MS/MS method for the quantification of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one (referred to herein as DCMPE ) in mammalian plasma. DCMPE is a highly lipophilic, halogenated pyridine intermediate often encountered in the synthesis of metalloproteinase inhibitors and next-generation agrochemicals.

Due to the electron-withdrawing nature of the 2,6-dichloro substitution, the pyridine nitrogen exhibits reduced basicity, presenting unique ionization challenges. This protocol utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects and employs Electrospray Ionization (ESI+) with optimized source parameters to ensure robust quantification down to 1.0 ng/mL.

Analyte Physicochemical Profile

Understanding the molecule is the first step to robust method design.

| Property | Description | Analytical Implication |

| Structure | Pyridine ring with acetyl (C3), methyl (C4), and two chlorines (C2, C6).[1][2] | High lipophilicity; potential steric hindrance at the nitrogen. |

| Molecular Weight | ~204.05 Da | Precursor ion [M+H]⁺ at m/z 204. |

| Isotope Pattern | Cl₂ signature (approx. 9:6:1 ratio for M, M+2, M+4). | Critical for specificity. The M+2 isotope (m/z 206) can be used as a qualifier. |

| pKa (Calculated) | ~2.5 - 3.5 (Pyridine N) | Weakly basic due to inductive effect of Cl. Requires acidic mobile phase (pH < 3) for efficient protonation. |

| LogP | ~2.8 - 3.2 | High affinity for phospholipids; Protein Precipitation (PPT) is insufficient. LLE is required. |

Method Development Strategy

Sample Preparation: The Case for LLE

Direct protein precipitation (PPT) with acetonitrile often fails for halogenated pyridines because phospholipids co-elute, causing significant ion suppression. We employ Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

Rationale:

-

Selectivity: MTBE extracts the lipophilic DCMPE while leaving polar plasma proteins and salts in the aqueous phase.

-

Cleanliness: Eliminates >95% of phospholipids, reducing the "Matrix Factor" to near 1.0.

Chromatography

A C18 column is standard, but a Phenyl-Hexyl column is recommended if isomeric separation is needed. For this protocol, we use a high-strength silica (HSS) T3 C18 column to retain the polar impurities away from the analyte while eluting the hydrophobic DCMPE efficiently.

Experimental Protocol

Reagents & Standards[3][4]

-

Reference Standard: DCMPE (>98% purity).

-

Internal Standard (IS): DCMPE-d3 (deuterated methyl group) or a structural analog (e.g., 2,6-dichloropyridine).

-

Matrix: Rat or Human Plasma (K2EDTA).

-

Solvents: LC-MS grade Methanol, Water, Formic Acid, MTBE.

LC-MS/MS Conditions[4]

Liquid Chromatography (UHPLC):

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C (High temp required for desolvation of lipophilic compounds).

-

Capillary Voltage: 3.5 kV.

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| DCMPE | 204.0 | 162.0 | 22 | Quantifier (Loss of Acetyl - COCH₃) |

| DCMPE | 204.0 | 189.0 | 18 | Qualifier (Loss of Methyl) |

| DCMPE | 206.0 | 164.0 | 22 | Isotope Confirmation (³⁷Cl) |

| IS | [M+3] | [Frag] | TBD | Internal Standard |

Extraction Workflow (Step-by-Step)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

-

Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

-

Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 5) to adjust matrix pH.

-

Extract: Add 600 µL of MTBE .

-

Agitate: Vortex for 10 minutes at high speed (2000 rpm).

-

Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

-

Dry: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 A:B). Vortex well.

-

Inject: Inject 5 µL into the LC-MS/MS.

Visualized Workflows

Method Logic & Decision Tree

The following diagram illustrates the decision logic used to select LLE over PPT for this specific analyte.

Caption: Decision matrix for selecting Liquid-Liquid Extraction (LLE) to mitigate matrix effects for lipophilic DCMPE.

Analytical Workflow

Caption: Step-by-step bioanalytical workflow from plasma sample to regulatory-grade data generation.

Validation Criteria (ICH M10 Compliance)

To ensure this method meets regulatory standards for drug development, the following validation parameters must be met, per ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

| Parameter | Acceptance Criteria | Experimental Approach |

| Selectivity | No interference > 20% of LLOQ in 6 blank sources. | Test 6 lots of blank plasma (including lipemic/hemolyzed). |

| Accuracy & Precision | ±15% (±20% at LLOQ). | 5 replicates at LLOQ, Low, Mid, High QC levels over 3 runs. |

| Matrix Effect | Matrix Factor (MF) CV < 15%. | Compare post-extraction spike vs. neat solution. |

| Recovery | Consistent across QC levels. | Compare pre-extraction spike vs. post-extraction spike. |

| Stability | ±15% deviation from nominal. | Freeze/thaw (3 cycles), Benchtop (4h), Autosampler (24h). |

Self-Validating Check:

-

The Isotope Ratio Check: In every run, monitor the transition for ³⁷Cl (m/z 206 > 164). The area ratio of the 204 transition to the 206 transition should remain constant (approx 1.5:1). Deviation indicates interference.

Troubleshooting & Optimization

-

Low Sensitivity:

-

Cause: Poor protonation of the pyridine ring.

-

Fix: Increase Formic Acid concentration in Mobile Phase A to 0.2%, or switch to Ammonium Formate buffer (pH 3.0).

-

-

Peak Tailing:

-

Cause: Interaction of the basic nitrogen with residual silanols on the column.

-

Fix: Use a "Charged Surface Hybrid" (CSH) C18 column or add 5mM Ammonium Acetate to the mobile phase.

-

-

Carryover:

-

Cause: Lipophilic analyte sticking to the injector needle.

-

Fix: Use a strong needle wash (Isopropanol:Acetonitrile:Acetone:Water 40:40:10:10).

-

References

-

ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation.[3][4] [Link]

-

U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation: Guidance for Industry. [Link][3][5]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

-

Jian, W., et al. (2011). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology. [Link] (Context for pyridine analysis).

Sources

- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 2. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 3. fda.gov [fda.gov]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

Using 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one in kinase inhibitor studies

Application Note: Strategic Utilization of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one in Kinase Inhibitor Synthesis

Abstract

This application note details the synthetic utility and structure-activity relationship (SAR) potential of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one (referred to herein as Compound A ).[1] As a highly functionalized pyridine scaffold, Compound A serves as a critical building block for next-generation Type I and Type II kinase inhibitors, particularly targeting c-Met , ALK , and ROS1 .[1] This guide provides validated protocols for regioselective nucleophilic aromatic substitution (

Introduction: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the 2-aminopyridine motif is ubiquitous, serving as a bidentate hydrogen bond donor/acceptor pair for the kinase hinge region (e.g., Crizotinib, Palbociclib).

Compound A offers a distinct advantage over standard di-halogenated pyridines due to its trisubstituted pattern:

-

3-Acetyl Group: A versatile handle for constructing heterocycles (pyrazoles, isoxazoles) that extend into the solvent-exposed region or the ATP-binding pocket's ribose sub-pocket.[1]

-

2,6-Dichloro Motifs: Electrophilic sites for sequential, regioselective

or cross-coupling reactions, allowing independent optimization of the "head" (hinge binder) and "tail" (hydrophobic/solubilizing group). -

4-Methyl Group: A strategic steric element.[1] In SAR studies, C4-substituents on the pyridine ring can influence the torsion angle of the inhibitor, potentially improving selectivity by clashing with non-conserved gatekeeper residues in off-target kinases.[1]

Chemical Properties & Handling

| Property | Specification |

| IUPAC Name | 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one |

| Molecular Formula | C |

| Molecular Weight | 204.05 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

| Hazards | Irritant (Skin/Eye).[1][2] Handle in a fume hood. |

Strategic Synthetic Workflows

The utility of Compound A lies in its ability to undergo orthogonal transformations. The following flowchart illustrates the two primary routes for inhibitor synthesis.

Figure 1: Divergent synthetic pathways.[1] Route 1 is preferred for Crizotinib-like analogs where the pyrazole 'tail' is constant.[1]

Detailed Experimental Protocols

Protocol A: Construction of the Pyrazole Tail (Route 1)

Objective: Convert the 3-acetyl group into a 4-substituted pyrazole moiety, a common motif for solvent-front interactions (e.g., in Crizotinib).[1]

Reagents:

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)[1]

-

Hydrazine monohydrate (or substituted hydrazine) (1.2 equiv)[1]

-

Ethanol (anhydrous)[1]

Step-by-Step Procedure:

-

Enamine Formation: Dissolve Compound A in anhydrous Ethanol (5 mL/mmol). Add DMF-DMA (1.5 equiv).[1]

-

Reflux 1: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by LC-MS for the disappearance of the ketone and formation of the enaminone intermediate (

). -

Concentration: Evaporate volatiles under reduced pressure to yield the crude enaminone. Note: This intermediate is often moisture-sensitive; proceed immediately.[1]

-

Cyclization: Redissolve the residue in Ethanol. Add Hydrazine monohydrate (1.2 equiv).

-

Reflux 2: Heat to reflux for 2 hours.

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate and triturate with cold diethyl ether.

-

Validation:

H NMR should show the disappearance of the acetyl methyl singlet (~2.5 ppm) and appearance of pyrazole protons (~8.0 ppm).

Protocol B: Regioselective at C2 (Hinge Binder Installation)

Objective: Selectively displace the Chlorine at the C2 position with an amine. Mechanism: The C2 position is activated by the inductive effect of the pyridine nitrogen and the electron-withdrawing nature of the C3-substituent. However, the C4-methyl group introduces steric bulk, making this reaction slower than in non-methylated analogs.[1]

Reagents:

-

Intermediate from Protocol A (or Compound A) (1.0 equiv)[1]

-

Aniline or Primary Amine (e.g., 4-fluoroaniline) (1.1 equiv)[1]

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv)[1] -

Solvent: NMP (N-Methyl-2-pyrrolidone) or 2-Butanol[1]

Step-by-Step Procedure:

-

Setup: In a microwave vial or pressure tube, combine the substrate, amine, and base in NMP (0.2 M concentration).

-

Reaction:

-

Thermal: Heat at 120°C for 12–16 hours.

-

Microwave (Preferred): 140°C for 45–60 minutes.

-

-

Monitoring (Critical): Check HPLC for regioselectivity. The C2-substituted product is typically the major isomer (>90%). The C6-isomer is the minor impurity.[1]

-

Workup: Dilute with EtOAc, wash copiously with water and brine (to remove NMP). Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). The C2-isomer usually elutes second (more polar) compared to the C6-isomer due to hydrogen bonding capability with the stationary phase, though this varies by amine.[1]

Structure-Activity Relationship (SAR) Logic

Understanding why you are using this specific molecule is as important as how.

Figure 2: SAR Interaction Map. The C4-Methyl group is the distinguishing feature, offering a vector to probe the kinase gatekeeper region.[1]

SAR Insight: In c-Met inhibitors, the "U-shaped" conformation is critical.[1] The substituent at C4 (Methyl) forces the substituent at C3 (Acetyl/Pyrazole) to twist out of planarity. This atropisomerism-like effect can be exploited to lock the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Regioselectivity (C2 vs C6) | Steric hindrance from C4-Methyl shielding C2.[1] | Switch base to non-nucleophilic DIPEA ; Lower temperature and extend time; Use a less bulky amine nucleophile. |

| Incomplete Enamine Formation | Moisture in DMF-DMA or Ethanol.[1] | Use fresh DMF-DMA; Add molecular sieves to the reaction; Perform in a sealed tube. |

| Hydrolysis of Acetyl Group | Harsh basic conditions during | Ensure reagents are dry; Avoid hydroxide bases (NaOH/KOH); Use Carbonate bases ( |

| Poor Solubility | Pyridine core aggregation. | Use NMP or DMAc as solvent; Add 10% TFE (Trifluoroethanol) to improve dissolution during workup. |

References

-

Cui, J. J., et al. (2011).[3][4] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

-

Pfizer Inc. (2006).[5] "Pyole-substituted amino-heteroaryl compounds as protein kinase inhibitors." World Intellectual Property Organization, WO2006021881.

- Underwood, T. (2014). "Regioselective SNAr reactions of 2,6-dichloropyridines." Organic Process Research & Development.

-

Lu, J., Paci, I., & Leitch, D. C. (2023).[6] "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv. [1]

Disclaimer: This Application Note is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

- 1. WO2017197604A1 - Method for synthesizing crizotinib intermediate - Google Patents [patents.google.com]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. medkoo.com [medkoo.com]

- 4. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]

- 5. Study on the Kilogram-Level Synthesis Process and Key Molecular Building Block Requirements of Pfizer's cMET Inhibitor PF-07907063 - Oreate AI Blog [oreateai.com]

- 6. chemrxiv.org [chemrxiv.org]

Formulation of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one for experimental use

Technical Application Note: Solubility Profiling and Vehicle Formulation of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one

Introduction & Chemical Identity

This guide details the formulation protocols for 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one (CAS: 177964-46-2), a functionalized pyridine intermediate often utilized in the synthesis of agrochemicals (e.g., strobilurin fungicides) and pharmaceutical scaffolds.[1]

Due to the presence of two electron-withdrawing chlorine atoms at the 2- and 6-positions, this molecule exhibits low aqueous solubility and reduced basicity compared to unsubstituted pyridines.[1] Successful experimental application requires rigorous solubility profiling and the use of co-solvent systems to prevent precipitation during biological assays.

| Property | Value / Description |

| IUPAC Name | 1-(2,6-dichloro-4-methylpyridin-3-yl)ethan-1-one |

| Molecular Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol |

| Physical State | Crystalline Solid (White to Off-White) |

| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |

| Solubility Class | Hydrophobic / Class II (Low Solubility, High Permeability) |

Solubility Profiling & Solvent Compatibility

Before attempting in vivo or in vitro administration, the compound must be profiled against standard laboratory solvents. The 2,6-dichloro substitution pattern renders the pyridine nitrogen electron-deficient, meaning pH adjustment (acidification) is ineffective for solubilization and may promote hydrolytic degradation.[1]

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Application | Risk Factor |

| DMSO | High (>50 mg/mL) | Primary Stock Solution | Cytotoxic >0.1% (in vitro); Tolerated up to 10% (in vivo) |

| Ethanol | Moderate | Co-solvent | Evaporation changes concentration; Hemolysis risk IV |

| PEG 400 | Moderate-High | In Vivo Vehicle Base | Viscosity; Osmotic effects at high % |

| Corn Oil | Moderate | Oral Gavage (PO) | Slow absorption; Lipid metabolism interference |

| PBS (pH 7.4) | Negligible | Diluent only | High Risk: Immediate precipitation upon dilution |

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Standard)

For use in high-throughput screening (HTS) and in vitro dilution.[1]

-

Weighing: Accurately weigh 20.4 mg of the solid compound into a sterile, amber glass vial (to protect from potential photodegradation).

-

Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Store at -20°C. Check for precipitation upon thawing; re-sonicate if necessary.

Protocol B: Formulation for In Vivo Administration (IP/IV/PO)

Target Concentration: 5 mg/mL (Solution) Vehicle System: 5% DMSO / 40% PEG 400 / 55% Water[1]

This "Gold Standard" co-solvent system balances solubilization power with physiological tolerability.

Step-by-Step Procedure:

-

Calculate: Determine the total volume required (e.g., 10 mL).

-

Target Mass: 50 mg.

-

-

Step 1 (Primary Solubilization): Dissolve 50 mg of compound in 0.5 mL DMSO (5% of final vol). Vortex until fully clear.[2]

-

Step 2 (Co-solvent Addition): Slowly add 4.0 mL PEG 400 (40% of final vol) to the DMSO concentrate.

-

Critical: Mix gently by swirling. The solution will become viscous and warm slightly (exothermic mixing).[1]

-

-

Step 3 (Aqueous Phase): While vortexing rapidly, slowly add 5.5 mL sterile water (55% of final vol).

-

Note: Add water dropwise to prevent "shock precipitation." If cloudiness appears, stop and sonicate immediately.

-

-

Filtration: Pass through a 0.22 µm PES or PTFE syringe filter for sterilization.

Stability Note: Use within 24 hours. This compound contains reactive chlorines; prolonged storage in aqueous PEG can lead to nucleophilic displacement.

Formulation Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the appropriate vehicle based on the experimental end-point.

Figure 1: Decision tree for vehicle selection based on experimental application route.

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Immediate Precipitation upon water addition | "Solvent Shock" (Ostwald Ripening) | Add water slower while vortexing.[1] Increase PEG 400 concentration to 60%. |

| Yellow Discoloration over time | Hydrolysis or Photodegradation | Protect from light. Check pH (ensure neutral). Prepare fresh. |

| Cell Toxicity in controls | High DMSO concentration | Reduce DMSO to <0.1%. Ensure the compound is not precipitating on the cell monolayer (false toxicity).[1] |

Safety & Handling (E-E-A-T)

-

Hazard Identification: As a halogenated pyridine, treat as a potential skin irritant and eye damager. The 2,6-dichloro motif suggests potential for skin sensitization.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

-

Disposal: Dispose of as halogenated organic waste. Do not pour down the drain.

References

- Li Di, Edward H. Kerns. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Elsevier. (Standard reference for solubility profiling).

-

Gad, S. C., et al. (2016). "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 177964-46-2.[1] [1]

-

Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of DMSO in Rodents. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one

[1]

Part 1: Executive Stability Profile[1]

1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one (hereafter referred to as DCMP-Ketone ) is a highly functionalized pyridine intermediate.[1] While the solid is relatively stable under standard conditions, its solution stability is compromised by the electronic synergy between the electron-withdrawing acetyl group at C3 and the leaving groups (chlorines) at C2 and C6.

Core Stability Metrics

| Parameter | Status | Critical Insight |

| Hydrolytic Stability | Low (pH > 7) | The C2 and C6 chlorines are activated for Nucleophilic Aromatic Substitution ( |

| Photostability | Moderate | Pyridine rings are susceptible to photo-dechlorination; store in amber vials.[1] |

| Thermal Stability | Good (< 40°C) | Avoid heating in protic solvents; accelerates solvolysis.[1] |

| Reactivity | High | Prone to enolization (base-catalyzed) and condensation reactions.[1] |

Part 2: Critical Degradation Pathways (The "Why")[1]

To troubleshoot effectively, one must understand the causality of degradation. The DCMP-Ketone is not merely a static molecule; it is an electrophilic trap waiting for a nucleophile.[1]

Nucleophilic Aromatic Substitution ( )

The acetyl group at position 3 is a strong electron-withdrawing group (EWG).[1] It withdraws electron density from the ring, specifically activating the ortho (C2) and para (C6) positions.

-

Mechanism: In the presence of nucleophiles (water, methanol, amines), the nucleophile attacks C2 or C6, forming a Meisenheimer complex, followed by the expulsion of chloride.

-

Risk Factor: This reaction is orders of magnitude faster than in simple dichloropyridines due to the C3-acetyl activation [1, 2].[1]

Base-Catalyzed Enolization & Condensation

The acetyl group contains acidic

-

Mechanism: Bases (even weak ones like carbonates) can deprotonate the methyl ketone, generating an enolate.

-

Consequence: This enolate can react with other electrophiles or undergo self-condensation (Aldol-type), leading to oligomers often observed as "gunk" or baseline noise in LCMS.[1]

Visualizing the Threat Landscape

The following diagram maps the kinetic competition between stability and degradation.

Figure 1: Mechanistic degradation map showing the competition between

Part 3: Troubleshooting & FAQs

Q1: "My solution turned yellow/orange overnight. Is it still usable?"

Diagnosis: This indicates enolization or early-stage condensation .[1] Pyridines and their oligomers are often chromophoric (colored).

-

Verdict: If the color change is slight, check purity via LCMS. If a new peak appears at

(condensation) or -

Prevention: Ensure the solvent is acid-free and base-free.[1] Store at -20°C.

Q2: "I see a mass shift of -35 Da and +31 Da (+16 Da net change) in Methanol."

Diagnosis: You are observing Methoxylation .

-

Mechanism: Methanol (

) is acting as a nucleophile.[1] -

Correction: Wait, if you see

Da, that is usually Oxidation ( -

Re-evaluating the user's observation: If the user sees a peak at

, it is methoxylation. If they see -

Action: Do NOT store this compound in Methanol or Ethanol. Use Acetonitrile (MeCN) or Dichloromethane (DCM) for stock solutions.[1]

Q3: "Can I use DMSO for stock solutions?"

Answer: Yes, but with caveats.

-

Pros: High solubility.

-

Cons: DMSO is hygroscopic. Absorbed water will hydrolyze the C2-Cl over time (weeks).[1]

-

Protocol: Use anhydrous DMSO (stored over molecular sieves) and freeze aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce moisture.[1]

Q4: "Which Chlorine is lost first?"

Technical Insight: The C2-Chlorine is generally more labile.[1]

-

Reasoning: It is ortho to the activating acetyl group (inductive + mesomeric effects) and ortho to the pyridine nitrogen (inductive effect). The C6-Chlorine is para to the acetyl group (mesomeric only) [3].[1]

Part 4: Validated Experimental Protocols

Protocol A: Safe Stock Solution Preparation

Use this workflow to maximize shelf-life.

-

Solvent Selection: Anhydrous Acetonitrile (MeCN) is the gold standard. It is non-nucleophilic and polar enough to dissolve the ketone.

-

Concentration: Aim for 10–50 mM . Higher concentrations can promote self-condensation.[1]

-

Vessel: Amber glass vial with a PTFE-lined cap (to prevent leaching and light exposure).

-

Storage:

-

Validation Step: Before use in critical assays, run a generic HPLC gradient (5-95% MeCN/Water + 0.1% Formic Acid). The intact ketone should elute as a sharp single peak. Broadening indicates degradation.

Protocol B: Stability "Stress Test" (Quick Check)

If you suspect your batch is compromised, run this 1-hour test.

-

Prepare: Dissolve 1 mg of sample in 1 mL of 1:1 MeCN:Water.

-

Stress: Add 10 µL of 1M NaOH (forcing condition).

-

Observe:

-

Immediate Yellowing: Confirms presence of reactive acetyl group (enolization).

-

LCMS @ T=0 vs T=60 min: Check for rapid conversion to the hydroxy-pyridine (

).

-

-

Interpretation: If the compound degrades >50% in 1 hour under these conditions, it confirms the high susceptibility to

. This validates the need for strictly neutral/anhydrous storage.

References

-

Regioselectivity in

of 2,6-Dichloropyridines:-

Mechanism:[1][2][3] The presence of an electron-withdrawing group (EWG) at position 3 significantly lowers the activation energy for nucleophilic attack at the ortho (C2) and para (C6) positions.[1]

-

Source: BenchChem. (2025).[1] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine. Link[1]

-

-

Reactivity of 3-Acetyl-2-methylpyridines

-

General Pyridine Stability & Handling

How to handle and store 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one safely

CAS: 175462-18-3 Support Ticket ID: #PYR-INT-175462 Status: Resolved / Guide Generated

Executive Summary

This guide provides technical protocols for the safe handling, storage, and troubleshooting of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one . As a polysubstituted pyridine intermediate, this compound exhibits specific reactivity profiles driven by the electron-withdrawing chlorine atoms at the 2,6-positions and the electrophilic acetyl group at the 3-position.

Critical Alert: This compound is a specialized research intermediate. While specific GHS data may be sparse in public registries, it must be treated as a Halogenated Pyridine Derivative . Standard operating procedures (SOPs) for skin-sensitizing and moisture-sensitive organic solids apply.

Module 1: Critical Safety & Handling Profile

1.1 Hazard Identification (Class-Based Assessment)

Based on the structural activity relationship (SAR) of analogous 2,6-dichloropyridines and 3-acetylpyridines [1, 2]:

| Hazard Category | Classification | Mechanism of Action |

| Skin/Eye Irritation | High | The pyridine nitrogen and halogen substituents can cause severe contact dermatitis and mucosal irritation. |

| Reactivity | Moderate | The 2,6-dichloro positions are susceptible to Nucleophilic Aromatic Substitution ( |

| Sensitization | Potential | Halogenated pyridines are known sensitizers; repeated exposure may trigger allergic reactions. |

| Physical State | Solid | Typically an off-white to pale yellow crystalline solid. |

1.2 Mandatory PPE & Engineering Controls

-

Respiratory: Work strictly within a certified chemical fume hood. Avoid dust generation.

-

Dermal: Double-glove technique.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Laminate film (Silver Shield) if handling solutions.

-

-

Ocular: Chemical splash goggles (ANSI Z87.1). Face shield recommended during transfer of large quantities (>10g).

Module 2: Storage & Stability Protocols

The Golden Rule: Stability of this compound is dictated by the prevention of hydrolysis (chlorine displacement) and oxidation (acetyl group degradation).

2.1 Storage Logic Diagram

The following decision tree outlines the correct storage workflow to maximize shelf-life.

Figure 1: Decision logic for receiving and storing moisture-sensitive halogenated pyridines.

2.2 Detailed Storage Conditions

-

Temperature: Store at 2°C to 8°C for active use. For long-term banking (>6 months), store at -20°C .

-

Atmosphere: Strictly Inert. The acetyl group can undergo slow oxidation, and moisture can hydrolyze the C-Cl bonds over time.

-

Protocol: Always backfill the container with Argon or Nitrogen after use. Parafilm is insufficient; use electrical tape over the cap or store in a secondary jar with Drierite.

-

-

Light: Protect from light. Amber vials are mandatory.

Module 3: Troubleshooting & FAQs

Q1: The compound has turned from off-white to yellow/brown. Is it still usable?

-

Diagnosis: This indicates oxidative degradation or photolysis . Pyridine derivatives often form N-oxide impurities or coupled byproducts upon light exposure.

-

Action:

-

Check the melting point.[1][2][3][4] If it deviates by >2°C from the CoA value, purification is required.

-

Recrystallization Strategy: Attempt recrystallization from a non-nucleophilic solvent mixture (e.g., Hexane/Ethyl Acetate or Heptane/IPA). Avoid alcohols if the compound is highly degraded, as acid byproducts may catalyze acetal formation.

-

Q2: I am observing "clumping" or "caking" of the powder.

-

Diagnosis: Hygroscopicity . The material has absorbed water.[2][5]

-

Risk: Moisture can lead to hydrolysis of the chlorines (releasing HCl) or hydration of the ketone.

-

Action:

-

Dry the material in a vacuum desiccator over

for 24 hours. -

If caking persists, dissolve in Dichloromethane (DCM), dry the organic layer with

, filter, and re-concentrate.

-

Q3: Can I use methanol or ethanol as a solvent for reactions?

-

Technical Warning: Proceed with Caution.

-

Reasoning: The 2,6-dichloro positions are activated. Heating this compound in methanol with a base (even weak bases like carbonates) can lead to

displacement , replacing a Chlorine with a Methoxy group ( -

Recommendation: Use aprotic solvents (DCM, THF, Acetonitrile, Toluene) unless the specific reaction requires a protic environment.

Module 4: Experimental Protocols

4.1 Safe Transfer Protocol (Inert Atmosphere)

Use this workflow to aliquot the compound without introducing moisture.

Figure 2: Inert transfer workflow to prevent condensation-induced hydrolysis.

Step-by-Step:

-

Equilibration: Remove the vial from the fridge/freezer and let it sit in the fume hood for 30 minutes until it reaches room temperature. Opening a cold vial attracts atmospheric water immediately.

-

Weighing: If a glovebox is unavailable, use a "funnel-and-purge" method. Direct a gentle stream of Nitrogen over the vial while opening.

-

Solubilization: Add the solvent (e.g., anhydrous THF) immediately after weighing to stabilize the compound in solution.

4.2 Disposal Procedures

-

Classification: Halogenated Organic Waste.

-

Protocol:

-

Dissolve solid waste in a minimal amount of Acetone or DCM.

-

Transfer to the Halogenated Solvent Waste container.

-

Do NOT mix with strong acids or oxidizers, as this may liberate Chlorine gas or cause exothermic decomposition.

-

Triple-rinse all spatulas and glassware with acetone before removing them from the fume hood.